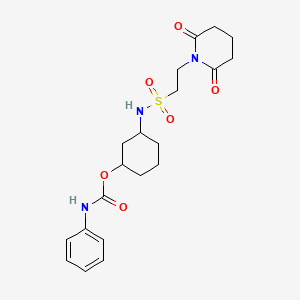

3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate

Description

3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate is a synthetic carbamate derivative characterized by a cyclohexyl group linked to a phenylcarbamate moiety via a sulfonamide bridge. The 2,6-dioxopiperidin-1-yl ethyl substituent introduces a rigid, heterocyclic structure, which may enhance binding affinity to biological targets such as enzymes or receptors. This compound’s design combines elements of carbamate-based pesticides (e.g., dioxacarb and ethiofencarb ) with the conformational stability imparted by the dioxopiperidin ring, a feature observed in protease-targeting therapeutics .

Properties

IUPAC Name |

[3-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6S/c24-18-10-5-11-19(25)23(18)12-13-30(27,28)22-16-8-4-9-17(14-16)29-20(26)21-15-6-2-1-3-7-15/h1-3,6-7,16-17,22H,4-5,8-14H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTULPNAGINPWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate is a compound of interest due to its potential therapeutic applications, particularly in the modulation of inflammatory responses and as an immunomodulator. This article reviews its biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A dioxopiperidine moiety, which is known for its role in biological activity.

- A cyclohexyl group , contributing to its lipophilicity and potential bioavailability.

- An ethylsulfonamide linkage that may enhance solubility and interaction with biological targets.

Research indicates that compounds similar to this compound can modulate the levels of Tumor Necrosis Factor-alpha (TNF-α) , a key cytokine involved in systemic inflammation. The modulation of TNF-α levels is critical in the treatment of various inflammatory diseases. For instance, substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides have been shown to reduce TNF-α levels effectively .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. In animal models, it has been shown to:

- Reduce TNF-α levels in response to immunostimulation.

- Alleviate symptoms associated with conditions such as endotoxemia and toxic shock syndrome .

Immunomodulation

Similar derivatives have been studied for their immunomodulatory effects. For example, compounds derived from dioxopiperidine structures have been linked to altered immune responses, making them potential candidates for treating autoimmune diseases .

Study on TNF-α Modulation

A notable study highlighted that administering derivatives containing the dioxopiperidine structure significantly reduced TNF-α production in vivo. This was particularly evident in models of viral infections , where excessive TNF-α contributes to pathogenesis .

Clinical Implications

In clinical settings, compounds like this compound could be beneficial for:

- Treating chronic inflammatory diseases.

- Managing symptoms in viral infections where TNF-α plays a detrimental role.

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₄S |

| Molecular Weight | 306.36 g/mol |

| Key Biological Activity | TNF-α modulation |

| Potential Therapeutic Uses | Anti-inflammatory, immunomodulation |

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its integration of a dioxopiperidin ring, sulfonamide linker, and phenylcarbamate group. Key analogues include:

Key Observations :

- Unlike ethiofencarb’s ethylthio group, the sulfonamide linker may enhance water solubility and hydrogen-bonding capacity .

- The thiourea derivative in shares a cyclohexyl scaffold but lacks the carbamate moiety, highlighting divergent reactivity profiles.

Conformational and Solid-State Comparisons

reveals that phenyl and cyclohexyl groups in similar compounds adopt pseudo-axial orientations in solid-state conformations (e.g., 2,3-diphenylthiazolidin-4-one). This suggests the target compound’s cyclohexyl group may favor a similar conformation, influencing steric interactions with biological targets. Notably, substituents like the dioxopiperidin ring could further stabilize this conformation via intramolecular hydrogen bonding (e.g., between the sulfonamide and piperidinyl carbonyl groups).

Physicochemical Properties

The target compound’s balance of lipophilicity and solubility may optimize bioavailability compared to more polar (dioxacarb) or hydrophobic (thiourea) analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.